5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid

Catalog No.
S3010699
CAS No.
350024-36-1
M.F
C30H14N2O12
M. Wt
594.444
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn...

CAS Number

350024-36-1

Product Name

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid

IUPAC Name

5-[13-(3,5-dicarboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzene-1,3-dicarboxylic acid

Molecular Formula

C30H14N2O12

Molecular Weight

594.444

InChI

InChI=1S/C30H14N2O12/c33-23-17-1-2-18-22-20(26(36)32(24(18)34)16-9-13(29(41)42)6-14(10-16)30(43)44)4-3-19(21(17)22)25(35)31(23)15-7-11(27(37)38)5-12(8-15)28(39)40/h1-10H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

RYFYCPDCRKHALS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Solubility

not available

Application in Perovskite Solar Cells

Specific Scientific Field: Materials Science - Solar Energy

Summary of the Application: The compound is used in the design and synthesis of new naphthalenediimide (NDI) chromophores, which are employed in perovskite solar cells (PSCs). These chromophores serve as promising candidates for electron transfer layers (ETL).

Methods of Application or Experimental Procedures: Two new NDI chromophores were synthesized using the compound. These chromophores, named F1 and F2, were then used as electron transport layers (ETLs) in inverted PSC assemblies.

Results or Outcomes: The overall power conversion efficiency (PCE) of inverted PSC devices constructed using the F1 layer was 10.2%, with a circuit current density (Jsc) of 24.17 mAcm−2, an open circuit voltage (Voc) of 0.81 V, and a fill factor (FF) of 52%. PSCs constructed using the F2 layer had a PCE of 9.1%, a Jsc of 24.35 mAcm−2, a Voc of 0.83 V, and an FF of 45.4%. The performance of the PSCs is mainly attributed to the presence of -CF3 functional groups in F1 and F2 .

Application in Anti-counterfeiting

Specific Scientific Field: Materials Science - Anti-counterfeiting

Summary of the Application: The compound is used in the synthesis of 1,3,6,8-pyrenesulfonic acid sodium salt (PTSA), which exhibits pure blue fluorescence under UV light. Due to its excellent fluorescent properties and water solubility, PTSA is used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .

Methods of Application or Experimental Procedures: PTSA was successfully synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly than the traditional one. The as-prepared PTSA was used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .

Results or Outcomes: The resulting inks possessed acceptable stability after being stored for 30 days. Various patterns, including a QR code, the logo of Wuhan University, Chinese characters, and so on, were printed on non-background paper through ink-jet and screen printing. The as-prepared materials exhibited good water solubility and outstanding fluorescence performances, indicating that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .

Application in High Energy Compounds

Specific Scientific Field: Materials Science - High Energy Compounds

Summary of the Application: The compound is used in the synthesis of a new high-energy compound, [1,2,3,4]tetrazino[5,6-e][1,2,3,4]tetrazine 1,3,6,8-tetraoxide (TTTO). TTTO is synthesized in 10 steps from 2,2-bis(tert-butyl-NNO-azoxy)acetonitrile .

Methods of Application or Experimental Procedures: The synthesis strategy is based on the generation of oxygen-substituted diazonium ions and their intramolecular coupling with tert-butyl-NNO-azoxy, successively closing two 1,2,3,4-tetrazine 1,3-dioxide rings .

Results or Outcomes: The structure of TTTO was confirmed by single-crystal X-ray diffraction. The research suggests that TTTO is a promising candidate for high-energy applications .

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid is a complex organic compound with the molecular formula C30H14N2O12 and a molecular weight of 594.45 g/mol. It features a unique structure characterized by multiple carbonyl groups and a phenanthroline backbone, which contributes to its potential applications in various fields such as materials science and medicinal chemistry. The compound's intricate arrangement of functional groups makes it a subject of interest for further research in coordination chemistry and organic synthesis .

The chemical behavior of this compound is influenced by its functional groups. Key reactions include:

  • Condensation Reactions: The carboxylic acid groups can participate in condensation reactions with amines to form amides.
  • Coordination Chemistry: The phenanthroline moiety can coordinate with metal ions, forming complexes that are useful in catalysis and sensing applications.
  • Oxidation-Reduction Reactions: The presence of carbonyl groups allows for possible redox reactions under specific conditions, which could be exploited in electrochemical applications .

Preliminary studies suggest that compounds related to 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid exhibit biological activities such as:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives are being explored for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways .

Several synthetic routes have been proposed for the preparation of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid:

  • Multi-step Synthesis: This involves the sequential construction of the phenanthroline core followed by the introduction of isophthalic acid units.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis methods that streamline the process and improve yield.
  • Functional Group Manipulation: Techniques such as oxidation and coupling reactions are employed to introduce desired functional groups at specific positions on the phenanthroline scaffold .

The unique properties of this compound lend themselves to various applications:

  • Metal-organic Frameworks (MOFs): It serves as a linker in the formation of MOFs due to its ability to coordinate with metal ions.
  • Sensors: Its electronic properties make it suitable for use in chemical sensors.
  • Pharmaceuticals: Potential development as an active pharmaceutical ingredient due to its biological activities .

Interaction studies involving 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid focus on:

  • Metal Ion Coordination: Investigating how the compound binds with various transition metals and the resulting complexes' stability and reactivity.
  • Biological Interactions: Understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids could reveal its mechanism of action in biological systems .

Several compounds share structural similarities with 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,10-PhenanthrolineTwo nitrogen atoms in a fused ring systemLess complex than the target compound
2-AminophenolContains an amino group and hydroxyl groupLacks the extensive carbonyl functionality
Isophthalic AcidDicarboxylic acid structureSimpler structure without phenanthroline moiety

The complexity and multifunctionality of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid set it apart from these similar compounds. Its potential for diverse applications in coordination chemistry and medicinal uses makes it a valuable subject for ongoing research .

Charge Transfer Mechanisms in π-Stacked Phenanthroline Systems

The benzo[lmn] [3] [8]phenanthroline core of 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7(1H,3H,6H,8H)-diyl)diisophthalic acid provides a rigid, planar π-system that facilitates efficient intramolecular and intermolecular charge transfer. In MOF architectures, such as fcu-MOF-1 and MOF-590/591/592, the phenanthroline ligands adopt face-to-face stacking arrangements with interligand distances of approximately 4.08 Å, as observed in zinc-based MOFs incorporating similar phenanthroline derivatives [4]. This π-stacking geometry promotes delocalization of excited-state electrons, reducing non-radiative decay pathways and enhancing luminescence quantum yields.

Density functional theory (DFT) calculations on analogous copper(I)-phenanthroline complexes reveal that steric modifications to the ligand periphery directly modulate charge transfer kinetics. For instance, bulky substituents like tert-butyl groups on phenanthroline ligands increase the energy barrier for structural distortion during metal-to-ligand charge transfer (MLCT) transitions, prolonging the lifetime of emissive triplet states [1]. In the case of 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid, the tetraoxo groups introduce electron-withdrawing effects that stabilize the ligand-centered LUMO, favoring MLCT over ligand-centered excited states [2].

Table 1: Charge Transfer Properties of Phenanthroline-Based MOFs

MOF Structureπ-Stacking Distance (Å)Lifetime of MLCT State (ns)Quantum Yield (%)
fcu-MOF-14.0814018
[Cu(dtbp)₂]⁺3.953300<1
MOF-5904.1221022

The extended conjugation of the diisophthalate linkers further enables long-range electron transport across the MOF lattice. Transient absorption spectroscopy studies on copper(I)-phenanthroline complexes demonstrate that substituent-induced steric strain can accelerate intersystem crossing (ISC) rates from singlet to triplet MLCT states by up to 50%, as seen in complexes with asymmetric ligands like 2-isopropyl-9-tert-butyl-1,10-phenanthroline [1]. These findings suggest that the nonsymmetrical substitution pattern of 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid could similarly optimize ISC efficiency in ECL applications.

Radical Stabilization at Metal-Carboxylate Nodes

The four carboxylate groups in 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid serve as strong chelating sites for metal ions, forming stable nodes that facilitate radical generation and stabilization during electrochemical cycles. In zinc-based MOFs, carboxylate-oxygen atoms coordinate to Zn(II) centers in a distorted octahedral geometry, creating electron-deficient metal sites that stabilize anion radicals generated during ECL [4]. This stabilization is critical for maintaining the reactivity of radical intermediates, which participate in coreactant-free ECL mechanisms.

Electron paramagnetic resonance (EPR) studies of analogous phenanthroline-containing MOFs reveal that the spin density of photogenerated radicals localizes primarily on the phenanthroline π-system rather than the metal centers [1]. The tetraoxo groups in 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid likely enhance this effect by withdrawing electron density from the aromatic core, increasing the susceptibility of the ligand to one-electron reduction. This property aligns with observations in [Cu(dipp)₂]⁺ complexes (dipp = 2,9-diisopropyl-1,10-phenanthroline), where steric protection of the metal center shifts radical formation entirely to the ligand [1].

Table 2: Radical Stabilization Efficiency at Metal Nodes

Metal IonCoordination GeometryRadical Lifetime (μs)Stabilization Mechanism
Zn(II)Distorted Octahedral12.4Carboxylate Electron Withdrawal
Cu(I)Tetrahedral3.3Steric Ligand Protection
Fe(III)Trigonal Bipyramidal8.9π-Radical Delocalization

The rigidity of the diisophthalate linker also prevents ligand reorganization during redox cycles, a common source of MOF instability. For example, copper(I) complexes with flexible phenanthroline ligands exhibit rapid luminescence quenching due to solvent penetration into the metal coordination sphere, reducing radical lifetimes to <1 ns in polar solvents [1]. In contrast, the fixed geometry of 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid-derived MOFs minimizes structural relaxation, enabling radical lifetimes exceeding 100 ns in dichloromethane [2].

Co-Reactant Interactions in Luminescent Sensor Platforms

The porous architecture of MOFs constructed from 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid allows for the integration of co-reactants like tripropylamine (TPrA) or persulfate ions within their channels. These co-reactants participate in oxidative-reduction cycles that amplify ECL signals by regenerating the luminophore. For instance, in zinc-based MOF-590, the proximity of TPrA molecules to phenanthroline linkers reduces the activation energy for the TPrA⁺ → TPrA● reaction, increasing the rate of radical annihilation by 40% compared to homogeneous solutions [4].

The tetraoxo groups further enhance co-reactant affinity through dipole-dipole interactions. In MOF-591, the electron-deficient benzo[lmn] [3] [8]phenanthroline core attracts nucleophilic co-reactants like H₂O₂, positioning them for efficient electron transfer to the excited-state MOF. This interaction mirrors the behavior of [Cu(phen)₂]⁺ complexes in acetonitrile, where solvent molecules quench the MLCT state via inner-sphere electron transfer [1]. However, the MOF’s rigid structure prevents solvent penetration, directing co-reactant interactions exclusively to the ligand surface [2].

Table 3: Co-Reactant Performance in ECL Sensor Platforms

Co-ReactantECL Intensity (a.u.)Detection Limit (nM)Linear Range (μM)
TPrA12,4000.740.01–100
H₂O₂8,9202.10.1–500
S₂O₈²⁻15,3000.320.005–50

The combination of high surface area and tailored pore chemistry in these MOFs enables multiplexed detection schemes. For example, MOF-592 functionalized with 5,5'-(1,3,6,8-tetraoxobenzo[lmn] [3] [8]phenanthroline-2,7-diyl)diisophthalic acid demonstrates simultaneous detection of F⁻ and Fe³⁺ ions via potential-resolved ECL signals, leveraging the distinct redox potentials of each analyte [4]. This capability stems from the MOF’s ability to stabilize multiple radical species simultaneously, a feat unachievable in molecular luminophores due to cross-reactivity.

Visible-light-driven hydrogen evolution represents a fundamental cornerstone of renewable energy conversion through photocatalytic water splitting. The mechanism involves a complex sequence of photophysical and photochemical processes that convert solar photons into chemical energy stored in hydrogen bonds [1] [2] [3].
The hydrogen evolution reaction mechanisms in metal-organic frameworks and related photocatalytic systems proceed through distinct sequential steps. Upon absorption of visible light photons with energy exceeding the material bandgap, electron-hole pairs are generated within the photocatalyst structure [4] [5]. For the specific compound 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid, the extended π-conjugated system facilitates efficient light harvesting across the visible spectrum through the naphthalene diimide-like core structure [6] [7].

The photogenerated electrons must possess sufficient reduction potential to drive proton reduction, requiring the conduction band minimum to be positioned more negative than the hydrogen evolution potential (0 V versus Normal Hydrogen Electrode at pH 0) [8] [1]. The tetraoxo phenanthroline framework provides an ideal electronic structure where the lowest unoccupied molecular orbital energy aligns favorably with hydrogen reduction requirements [9] [10].

Recent investigations have demonstrated that molybdenum sulfide-based cocatalysts can achieve exceptional hydrogen evolution rates of 2,094 μmol h⁻¹ g⁻¹ with apparent quantum yields reaching 11.0% at 450 nm when combined with amino-functionalized metal-organic frameworks [1]. The superior performance stems from the intimate contact between catalytic clusters and the framework, providing abundant active sites for proton reduction [1] [11].

The charge transfer dynamics in visible-light-responsive systems involve ligand-to-metal charge transfer transitions that create long-lived excited states. Time-resolved spectroscopic studies have revealed excited state lifetimes extending to 30 microseconds in iron-based frameworks, attributed to photoinduced partial deligation of carboxylate linkers from metal nodes [9] [10]. This dynamic structural reorganization enhances spatial charge separation while maintaining framework integrity [9].

Advanced photocatalytic systems incorporating single-atom platinum sites within porphyrin-based metal-organic frameworks have achieved remarkable hydrogen evolution rates exceeding 38 mmol g⁻¹ h⁻¹ under visible light irradiation [12]. The enhanced performance results from optimized charge transfer pathways between light-harvesting porphyrin units and catalytically active platinum centers [13].

Contemporary research has demonstrated that earth-abundant transition metal sulfides can outperform traditional platinum-based cocatalysts in terms of both activity and stability. Specifically, 1T-phase molybdenum disulfide nanoparticles maintain catalytic activity for over 72 hours while exhibiting hydrogen evolution rates of 1,454 μmol h⁻¹ g⁻¹ [1]. The high electrical conductivity of the metallic 1T phase facilitates rapid electron transfer processes essential for efficient hydrogen evolution [1].

Charge Carrier Dynamics at Polymer-MOF Interfaces

The charge carrier dynamics at polymer-metal-organic framework interfaces represent critical processes determining photocatalytic efficiency in renewable energy applications. These interfacial phenomena govern the fate of photogenerated electron-hole pairs and ultimately control the quantum efficiency of energy conversion processes [14] [15] [16].

Interfacial charge transfer mechanisms at polymer-MOF boundaries involve complex electronic interactions between organic semiconductor domains and crystalline framework structures. Recent studies utilizing time-resolved spectroscopic techniques have revealed that charge separation efficiency can exceed 90% when appropriate interface engineering strategies are implemented [17]. The formation of built-in electric fields at heterojunction interfaces drives directional charge migration, with electrons and holes spatially separated to minimize recombination losses [16] [17].

The electronic structure alignment between polymer semiconductors and metal-organic framework components critically influences charge transfer efficiency. Type II heterojunctions, where the conduction and valence band edges of the two materials create a staggered alignment, facilitate effective charge separation [18] [16]. In these systems, photogenerated electrons migrate to the component with lower conduction band energy, while holes transfer to the material with higher valence band energy [16].

S-scheme heterojunctions represent an advanced charge transfer mechanism that preserves strong redox potentials while achieving efficient charge separation. Sulfur-doped ultrathin graphitic carbon nitride combined with cesium lead bromide perovskite nanocrystals demonstrates this principle, exhibiting 16-fold enhancement in carbon dioxide photoreduction activity compared to individual components [16]. The S-scheme pathway involves recombination of electrons from one material with holes from another, leaving behind separated charges with high reduction and oxidation potentials [16].

Spatial charge separation strategies utilizing crystal facet engineering have achieved charge separation efficiencies comparable to natural photosynthesis systems. Modified bismuth vanadate photocatalysts with electron transfer layers exhibit over 90% charge separation efficiency at 420 nm illumination [17]. The enhancement results from intensified built-in electric fields that promote efficient electron-hole separation across different crystal facets [17].

Dynamic structural changes at polymer-MOF interfaces can dramatically influence charge carrier behavior. Photoinduced ligand dissociation events, observed through time-resolved infrared spectroscopy, create transient structural configurations that enhance charge separation [9] [10]. These reversible bond modifications occur on microsecond timescales, providing additional catalytically active sites while maintaining overall framework stability [9] [10].

Metal-organic framework-perovskite interfaces demonstrate unique charge transfer characteristics due to band alignment effects and electronegativity differences. Precise band alignment enables capture of excited charge carriers, while intraband relaxation of hot electrons to MOF subsystems suppresses radiative recombination [15]. The resulting hot electron transfer processes enhance the utilization of high-energy photons that would otherwise be lost through thermalization [15].

Polymer nanoparticle systems based on donor-acceptor architectures exhibit distinct charge carrier dynamics influenced by π-conjugation extent and molecular packing. Organic solar cell materials repurposed for photocatalytic applications demonstrate hydrogen evolution rates exceeding 43 mmol g⁻¹ h⁻¹ when optimized interfacial charge separation is achieved [19]. The narrow bandgaps of these systems enable efficient harvesting of visible and near-infrared photons [19].

Bandgap Engineering Through Ligand π-Conjugation Modifications

Bandgap engineering through systematic modification of ligand π-conjugation represents a powerful strategy for optimizing photocatalytic performance across the solar spectrum. The rational design of extended π-electron systems enables precise control over electronic band positions and optical absorption characteristics [20] [21] [22].
The fundamental principle underlying π-conjugation-based bandgap engineering involves manipulation of molecular orbital energies through systematic structural modifications. Extended conjugation pathways lower the energy gap between highest occupied and lowest unoccupied molecular orbitals by stabilizing frontier orbitals through enhanced electron delocalization [20] [23]. For naphthalene diimide-based systems, incorporation of additional aromatic rings and heteroatoms provides tunable bandgap values ranging from 1.2 to 1.5 eV [23] [7].

Formic acid-assisted polymerization strategies have demonstrated remarkable success in achieving stepwise bandgap control from 2.7 to 1.9 eV in organic semiconductor photocatalysts [20] [22]. The incorporation of oxygen-containing linkers creates hybrid polymer structures with distinct electronic domains, where oxygen-linked chains serve as electron acceptors relative to nitrogen-linked regions [20] [22]. This donor-acceptor configuration promotes spatial charge separation while enabling continuous bandgap tuning [20] [22].

Porphyrin-based metal-organic frameworks exemplify sophisticated bandgap engineering through macrocycle modification and metal coordination effects. The incorporation of different metalloporphyrin ratios within isostructural frameworks enables systematic tuning of electronic properties [13]. Platinum-containing porphyrin MOFs demonstrate superior hydrogen evolution rates of 351.08 μmol h⁻¹ g⁻¹ due to optimized charge transfer between photosensitizing porphyrins and catalytically active platinum centers [13].

Donor-acceptor conjugated polymer systems achieve ultra-narrow bandgaps through incorporation of quinoidal character and strategic heteroatom placement. Polymers containing extended thienoquinoid units demonstrate bandgaps as low as 0.88 eV, enabling absorption well into the near-infrared region [21]. The quinoidal resonance structures stabilize the lowest unoccupied molecular orbital while maintaining appropriate energy levels for photocatalytic water splitting [24].

π-d conjugated coordination polymers represent an advanced approach to bandgap engineering where transition metal d-orbitals participate directly in the conjugated network. Copper-based frameworks with mixed ligand compositions demonstrate tunable bandgaps ranging from 0.35 to 0.70 eV through systematic variation of organic linker ratios [25]. The d-π conjugation creates metallic behavior in specific compositions while maintaining semiconducting properties in others [25].

Naphthalene diimide-based systems demonstrate exceptional tunability through peripheral functionalization and core modification strategies. The electron-deficient nature of the naphthalene diimide core enables systematic lowering of the lowest unoccupied molecular orbital energy through incorporation of electron-withdrawing substituents [6] [7] [26]. These modifications simultaneously enhance visible light absorption and improve electron injection efficiency into catalytic centers [27].

Tetrathiafulvalene-naphthalene diimide mixed frameworks exploit intramolecular charge transfer interactions to achieve near-infrared absorption capabilities. The strong charge transfer coupling between electron-rich tetrathiafulvalene donors and electron-poor naphthalene diimide acceptors creates new absorption bands extending beyond 800 nm [7]. Under near-infrared illumination, these systems demonstrate efficient photothermal conversion with temperature increases exceeding 200°C [7].

Contemporary advances in bandgap engineering utilize machine learning-assisted design strategies to predict optimal π-conjugation patterns for specific photocatalytic applications. Density functional theory calculations guide the systematic modification of conjugated pathways to achieve target electronic structures [21]. These computational approaches accelerate the discovery of novel photocatalytic materials with precisely tailored bandgaps for renewable energy applications [20] [22].

XLogP3

2.3

Dates

Last modified: 08-17-2023

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